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Compound of Interest

3-Chloro-5-

fluorobenzo[dJisoxazole

Cat. No.: B169304

Compound Name:

CAS Number: 178747-50-7

This technical guide provides a comprehensive overview of 3-Chloro-5-
fluorobenzo[d]isoxazole, a halogenated benzisoxazole derivative. The information is intended
for researchers, scientists, and professionals in the field of drug development and medicinal
chemistry.

Chemical Structure and Properties

3-Chloro-5-fluorobenzo[d]isoxazole belongs to the isoxazole class of heterocyclic
compounds, characterized by a five-membered ring containing adjacent nitrogen and oxygen
atoms. The fusion of this ring with a benzene molecule, along with chloro and fluoro
substitutions, results in its specific physicochemical and biological properties.

Table 1: Physicochemical Properties of 3-Chloro-5-fluorobenzo[d]isoxazole
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Property Value

CAS Number 178747-50-7
Molecular Formula C7HsCIFNO

Molecular Weight 171.56 g/mol
Appearance White to off-white solid
Melting Point 65.0 - 69.0 °C

Boiling Point Not available

Solubilit Soluble in common organic solvents like DMSO
olubili
Y and methanol.

Synthesis

While a specific, detailed experimental protocol for the synthesis of 3-Chloro-5-
fluorobenzo[d]isoxazole is not readily available in published literature, a general synthetic
pathway can be inferred from standard heterocyclic chemistry techniques. A plausible route
involves the cyclization of a suitably substituted salicylaldehyde oxime. The process would
likely begin with the appropriate fluorinated and chlorinated aromatic precursor, followed by the
introduction of the isoxazole ring.

A documented application of this compound is in the synthesis of more complex molecules. For
example, it serves as a key intermediate in the preparation of 3-(2-(N-t-
Butoxycarbonylamino)ethylthio)-5-fluoro-1,2-benzisoxazole.

Experimental Protocol: Synthesis of 3-(2-(N-t-
Butoxycarbonylamino)ethylthio)-5-fluoro-1,2-
benzisoxazole from 3-Chloro-5-fluorobenzo[d]isoxazole

This protocol details a nucleophilic substitution reaction where the chloro group at the 3-
position of the benzisoxazole ring is displaced by a thiol.

Materials:
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e 3-Chloro-5-fluorobenzo[d]isoxazole
e 2-(Boc-amino)ethanethiol

o Potassium carbonate (K2COs)

e N,N-Dimethylformamide (DMF)

o Ethyl acetate

e Brine

Procedure:

 In areaction vessel, dissolve 3-Chloro-5-fluorobenzo[d]isoxazole in N,N-
Dimethylformamide (DMF).

e Add 2-(Boc-amino)ethanethiol and potassium carbonate to the solution.

« Stir the reaction mixture at an elevated temperature (e.g., 80°C) for several hours,
monitoring the reaction progress by thin-layer chromatography (TLC).

e Upon completion, cool the reaction mixture and pour it into ice water.
o Extract the aqueous mixture with ethyl acetate.

e Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, and
concentrate under reduced pressure to yield the crude product.

» Purify the crude product by a suitable method, such as column chromatography, to obtain the
pure 3-(2-(N-t-Butoxycarbonylamino)ethylthio)-5-fluoro-1,2-benzisoxazole.

Diagram 1: Synthetic Workflow
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Caption: General workflow for the synthesis of a derivative from 3-Chloro-5-
fluorobenzo[d]isoxazole.

Spectroscopic Data

Detailed spectroscopic data for 3-Chloro-5-fluorobenzo[d]isoxazole is not extensively
published. However, based on its structure, the following characteristic signals can be
anticipated:

Table 2: Predicted Spectroscopic Data for 3-Chloro-5-fluorobenzo[d]isoxazole

© 2025 BenchChem. All rights reserved. a4/7 Tech Support


https://www.benchchem.com/product/b169304?utm_src=pdf-body-img
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Technique Expected Features

Aromatic protons would appear as multiplets in

the downfield region (typically 7.0-8.5 ppm), with

1H NMR
coupling patterns influenced by the fluorine and
chlorine substituents.
Aromatic carbons would resonate in the 110-
160 ppm range. The carbon attached to the

13C NMR chlorine atom would be significantly deshielded.

The carbon-fluorine coupling would be

observable.

Characteristic peaks for C=N, C=C, C-F, and C-

IR Spectrosco
P Py Cl bonds are expected.

The molecular ion peak would be observed at
Mass Spectrometry m/z 171, with a characteristic isotopic pattern

(M+2) due to the presence of chlorine.

Applications in Drug Discovery and Research

The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous
approved drugs with a wide range of biological activities, including anti-inflammatory,
antimicrobial, and anticancer properties. The presence of halogen atoms, such as chlorine and
fluorine, in 3-Chloro-5-fluorobenzo[d]isoxazole can significantly influence its pharmacokinetic
and pharmacodynamic properties. Halogenation can enhance metabolic stability, improve
membrane permeability, and modulate binding affinity to biological targets.

While specific biological activities and signaling pathway involvement for 3-Chloro-5-
fluorobenzo[d]isoxazole have not been extensively reported, its structural similarity to other
biologically active benzisoxazoles suggests its potential as a valuable building block for the
synthesis of novel therapeutic agents. Researchers can utilize this compound as a starting
material to generate libraries of derivatives for screening in various biological assays.

Diagram 2: Potential Research Applications

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/product/b169304?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b169304?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Synthesis

Hit Identification

(e.8., Nucleophilic Substitution) Library of Derivatives ‘4’ Biological Screening ‘—>

Click to download full resolution via product page

Caption: Logical flow from the starting material to a potential drug candidate in a research
setting.

Conclusion

3-Chloro-5-fluorobenzo[d]isoxazole is a chemical intermediate with significant potential for
application in drug discovery and medicinal chemistry. Its halogenated benzisoxazole core
provides a versatile scaffold for the synthesis of novel compounds with a range of potential
biological activities. While detailed experimental data for this specific compound is limited in the
public domain, this guide provides a foundational understanding of its properties, synthesis,
and potential applications, serving as a valuable resource for researchers in the field. Further
investigation into the biological profile of this compound and its derivatives is warranted to fully
explore its therapeutic potential.

 To cite this document: BenchChem. [In-Depth Technical Guide to 3-Chloro-5-
fluorobenzo[d]isoxazole]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b169304#3-chloro-5-fluorobenzo-d-isoxazole-cas-
number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
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